molecular formula C6H5ClIN B1471598 3-Chloro-5-iodo-4-methylpyridine CAS No. 1261488-18-9

3-Chloro-5-iodo-4-methylpyridine

Cat. No. B1471598
CAS RN: 1261488-18-9
M. Wt: 253.47 g/mol
InChI Key: MUMQQVGYRVAMIV-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-4-methylpyridine is a chemical compound with the CAS Number: 1261488-18-9 . It has a molecular weight of 253.47 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is 3-chloro-5-iodo-4-methylpyridine . The InChI code is 1S/C6H5ClIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 . The InChI key is MUMQQVGYRVAMIV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.47 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .

Scientific Research Applications

Synthesis and Characterization

3-Chloro-5-iodo-4-methylpyridine serves as a critical intermediate in the synthesis of various organic compounds, due to its halogenated pyridine structure which is amenable to further chemical modifications. For instance, it can undergo Suzuki coupling reactions, where it can be used to produce complex pyridine derivatives by coupling with different boronic acids or boronate esters in the presence of palladium catalysts. This process is instrumental in the synthesis of compounds that might have applications in medicinal chemistry, agrochemicals, and materials science (Wu et al., 2022).

Structural and Vibrational Studies

The structural and vibrational properties of halogenated pyridines, including compounds structurally similar to 3-Chloro-5-iodo-4-methylpyridine, have been extensively studied to understand their conformation, electronic structure, and potential reactivity. These studies involve advanced spectroscopic techniques like FTIR, FT-Raman, and X-ray crystallography, providing detailed insights into the molecular geometry, electronic transitions, and intermolecular interactions. Such investigations are crucial for designing new compounds with desired physical and chemical properties (Arjunan et al., 2012; Ban-Oganowska et al., 2001).

Chemical Transformations and Reactivity

The halogen atoms in 3-Chloro-5-iodo-4-methylpyridine make it a versatile reactant for various chemical transformations. These include halogen exchange reactions, nucleophilic substitutions, and cross-coupling reactions, which can lead to a wide range of functionalized pyridine derivatives. The reactivity of such halogenated pyridines is a subject of continuous research, aiming to develop new synthetic methodologies and understand the underlying reaction mechanisms (Schlosser & Bobbio, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chloro-5-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMQQVGYRVAMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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